5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-4-17-22-21-26(23-17)20(27)19(29-21)18(25-13-11-24(5-2)12-14-25)15-7-9-16(10-8-15)28-6-3/h7-10,18,27H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFXHXHUDXZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity. Its thiazole and triazole moieties are known for their roles in drug design, particularly in developing antifungal and antibacterial agents.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit promising antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or cell membranes, potentially leading to inhibition of growth or cell death.
Anticancer Research
Research indicates that compounds containing thiazole and triazole structures can exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that 5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Neuropharmacology
The piperazine moiety in the compound suggests potential activity in the central nervous system. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
Case Study: Potential Antidepressant Effects
Preliminary studies have indicated that this compound may influence serotonin and dopamine receptors, which are critical targets in the treatment of depression and anxiety disorders. Further research is needed to elucidate its pharmacodynamics and therapeutic potential.
Biochemical Research
The compound's ability to act as a ligand for various biological targets makes it valuable for biochemical studies.
Case Study: Enzyme Inhibition Studies
Research has focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of certain kinases by this compound could provide insights into metabolic regulation and disease mechanisms.
Structural Biology
The unique structural features of this compound make it a candidate for structural biology studies aimed at understanding ligand-receptor interactions.
Case Study: X-ray Crystallography
Crystallographic studies have been employed to determine the binding modes of this compound with target proteins. Such studies can provide critical information for optimizing drug design and improving efficacy.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactivity
The compound 5-((4-ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b] triazol-6-ol (CAS 898366-41-1, molecular formula C₂₁H₂₉N₅O₂S) features a thiazolo[3,2-b] triazole core substituted with ethoxyphenyl, ethylpiperazinyl, and hydroxyl groups. Its reactivity is influenced by:
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Hydroxyl group : Acidic proton (pKa ~9–11) capable of esterification or alkylation.
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Piperazine ring : Nucleophilic nitrogen atoms for alkylation or acylation.
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Thiazolo-triazole system : Potential for electrophilic substitution or ring-opening under strong acidic/basic conditions .
Reaction Table: Documented and Hypothetical Pathways
Stability and Degradation Pathways
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Hydrolysis : The ethoxy group undergoes slow hydrolysis in acidic media (e.g., HCl/EtOH) to form phenolic derivatives .
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Thermal decomposition : Above 200°C, fragmentation of the thiazolo-triazole ring is observed via TGA analysis (theoretical based on ).
Functionalization of the Piperazine Ring
The 4-ethylpiperazin-1-yl group participates in:
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Mannich reactions : Forming tertiary amines with formaldehyde and secondary amines.
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Acylation : With acetyl chloride to yield N-acetylpiperazine derivatives, enhancing solubility .
Comparative Reactivity with Structural Analogues
| Feature | Reactivity Compared to Analogues | Example |
|---|---|---|
| Hydroxyl group | Less acidic than phenolic -OH | pKa ~10 vs. phenol (pKa ~9.9) |
| Ethoxyphenyl moiety | Electron-donating effects stabilize electrophilic substitution | Slower nitration than unsubstituted aryl groups |
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aryl Group
The 4-ethoxyphenyl group in the target compound contrasts with halogenated or methoxy-substituted analogs:
- : A 3-chlorophenyl analog (5-{4-(3-chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol) exhibits reduced solubility due to the hydrophobic chloro substituent. The ethoxy group in the target compound enhances hydrophilicity .
*Estimated based on analogous structures.
Piperazine Derivatives
The 4-ethylpiperazine group differentiates the target compound from other piperazine-containing analogs:
- : Piperazine derivatives like YPC-21817 (4-ethylpiperazine) and YPC-21440 (4-methylpiperazine) demonstrate that ethyl substituents improve metabolic stability compared to methyl groups.
- : A bromophenyl analog (5-((3-bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo-triazol-6-ol) shares the ethylpiperazine group but lacks the ethoxy substituent, suggesting reduced electronic modulation of receptor binding .
Thiazolo-Triazole Core Modifications
The 2-ethyl substituent on the thiazole ring contrasts with methyl or aromatic groups in analogs:
- : Methylamino or phenylamino substituents at position 5 (e.g., 5-((phenylamino)methylene)thiazolo-triazol-6-one) exhibit lower thermal stability (melting points 239–280°C) compared to the target compound’s fused ethyl group, which likely enhances rigidity .
- : A nitrobenzylidene derivative (2-[4-(4-chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo-triazol-6-one) shows planar molecular conformations, whereas the target compound’s ethylpiperazine may induce non-planar interactions .
Q & A
Q. What is the molecular structure and key functional groups of this compound?
Answer: The compound (IUPAC name: 5-[(4-ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol) features:
- Core heterocycles : A fused thiazolo[3,2-b][1,2,4]triazole system.
- Substituents :
- 4-Ethoxyphenyl group (aromatic ring with ethoxy substitution).
- 4-Ethylpiperazine (a piperazine ring with an ethyl group).
- 2-Ethylthiazole moiety.
- Hydroxyl group at position 6, critical for hydrogen bonding.
Structural confirmation : Use X-ray crystallography (as in related thiazolo-triazole derivatives) to resolve spatial arrangement . Characterization via NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) is standard .
Q. What are the standard synthetic routes for this compound?
Answer: Synthesis typically involves multi-step reactions :
Cyclization : Formation of the thiazolo-triazole core via condensation of thioamide derivatives with hydrazine .
Mannich reaction : Introduction of the 4-ethylpiperazine and 4-ethoxyphenyl groups using formaldehyde and amine derivatives .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/methanol) .
Q. Key reagents :
Q. How is the compound characterized post-synthesis?
Answer: Analytical workflow :
Purity : HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
Structural validation :
- ¹H/¹³C NMR : Peaks for ethoxy (δ ~1.3 ppm, triplet), piperazine (δ ~2.5 ppm, multiplet), and hydroxyl (δ ~5.5 ppm, broad) .
- IR : O-H stretch (~3200 cm⁻¹), C=N/C=S (~1600 cm⁻¹) .
Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 415.56 .
Advanced Research Questions
Q. How can conflicting data from antimicrobial assays be resolved?
Answer: Conflicting results (e.g., variable MIC values) may arise from:
- Strain-specific resistance : Test against standardized panels (CLSI/EUCAST guidelines).
- Solubility issues : Use DMSO/PBS with surfactants (e.g., Tween-80) to enhance dissolution .
- Orthogonal assays : Combine disc diffusion, broth microdilution, and time-kill studies .
- Metabolic interference : Include cytotoxicity controls (e.g., mammalian cell lines) to differentiate antimicrobial vs. toxic effects .
Q. What strategies optimize synthesis yield and purity?
Answer: Optimization steps :
- Mannich reaction : Use microwave-assisted synthesis to reduce reaction time (30–60 mins vs. 24 hrs) and improve yield (15–20% increase) .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for piperazine coupling .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates .
- Workup : Liquid-liquid extraction (chloroform/water) to remove unreacted amines .
Q. What in silico methods predict biological targets for this compound?
Answer: Computational workflow :
Docking simulations : Use AutoDock Vina or Schrödinger Maestro with PDB targets (e.g., fungal CYP51 [3LD6] for antifungal activity) .
Pharmacophore modeling : Identify key features (e.g., piperazine H-bond donors, hydrophobic thiazole) using MOE or Discovery Studio .
ADMET prediction : SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity .
Q. How does structural modification (e.g., substituent variation) affect activity?
Answer: Case study :
- Piperazine substitution : Replacing ethyl with benzyl reduces antifungal activity (MIC increase from 8 µg/mL to >64 µg/mL) due to steric hindrance .
- Ethoxy vs. methoxy : 4-Ethoxyphenyl enhances solubility (logP ~2.1) vs. methoxy (logP ~2.5), improving bioavailability .
- Thiazole vs. oxazole : Thiazole’s sulfur atom increases electronegativity, enhancing DNA gyrase binding in antibacterial assays .
Q. How to analyze stereochemistry and spatial arrangement in this compound?
Answer:
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for thiazolo-triazole analogs) .
- ECD spectroscopy : Compare experimental vs. theoretical electronic circular dichroism for chiral centers .
- NOESY NMR : Detect through-space correlations (e.g., piperazine-aryl interactions) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Answer: Key challenges :
- Intermediate instability : Thiazolo-triazole intermediates degrade under prolonged heating; optimize reaction time/temperature .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .
- Regioselectivity : Control Mannich reaction sites using directing groups (e.g., nitro substituents) .
Q. How to validate target interactions experimentally?
Answer: Validation techniques :
SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., CYP51) .
ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and stoichiometry .
Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
Tables
Q. Table 1: Key Analytical Data
| Parameter | Method | Result/Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 415.56 g/mol | |
| LogP | SwissADME | 2.1 | |
| Solubility (PBS, pH 7.4) | Nephelometry | 12 µg/mL | |
| MIC (C. albicans) | CLSI M27 | 8 µg/mL |
Q. Table 2: Optimization of Mannich Reaction
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional (24 hrs) | 45 | 90 | |
| Microwave (30 mins) | 65 | 95 | |
| ZnCl₂ catalyst (12 hrs) | 58 | 93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
